molecular formula C11H10OS B2973156 4-(thiophen-2-ylmethyl)phenol CAS No. 91680-55-6

4-(thiophen-2-ylmethyl)phenol

Cat. No.: B2973156
CAS No.: 91680-55-6
M. Wt: 190.26
InChI Key: YHOIZMRUUWRATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(thiophen-2-ylmethyl)phenol is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophen-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOIZMRUUWRATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91680-55-6
Record name 4-[(thiophen-2-yl)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Thiophene and Phenol Chemical Frameworks

To appreciate the chemical identity of 4-(thiophen-2-ylmethyl)phenol, one must first understand its foundational components: the thiophene (B33073) ring and the phenol (B47542) group. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, a structure that imparts unique electronic properties and reactivity. nih.gov It is considered a privileged pharmacophore in drug discovery due to its structural versatility and ability to interact with various biological targets. nih.gov Phenol, on the other hand, consists of a hydroxyl group attached to an aromatic benzene (B151609) ring. The hydroxyl group significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions.

In this compound, these two essential moieties are covalently linked by a methylene (B1212753) (-CH2-) bridge. This linkage creates a molecule with a distinct architecture, where the electron-rich thiophene ring and the nucleophilic phenolic group can exhibit both independent and cooperative chemical behaviors.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₀OS
Molecular Weight 190.26 g/mol biosynth.com
CAS Number 91680-55-6 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Melting Point 58 °C biosynth.com

| InChI Key | YHOIZMRUUWRATR-UHFFFAOYSA-N sigmaaldrich.com |

Significance of Thiophene and Phenol Hybrid Structures in Organic and Medicinal Chemistry

The fusion of thiophene (B33073) and phenol (B47542) motifs within a single molecular entity gives rise to hybrid structures with considerable importance in both organic synthesis and medicinal chemistry. Thiophene derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. orientjchem.orgnih.govresearchgate.net Similarly, phenolic compounds are recognized for their antioxidant and medicinal attributes. mdpi.com

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rdd.edu.iq Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net These calculations form the basis for determining a wide range of molecular properties.

Table 1: Illustrative Geometric Parameters for Optimized 4-(thiophen-2-ylmethyl)phenol

ParameterDescription
Bond Lengths (Å)Distances between bonded atoms (e.g., C-C, C-S, C-O, O-H).
Bond Angles (°)Angles formed by three consecutive bonded atoms (e.g., C-C-C, C-S-C).
Dihedral Angles (°)Torsional angles defining the rotation around a bond, crucial for the 3D conformation.

Once the molecular geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. iosrjournals.org Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a common scaling factor to improve agreement with experimental data. iosrjournals.org

The character of each vibrational mode is determined through a Potential Energy Distribution (PED) analysis. This allows for the unambiguous assignment of calculated frequencies to specific molecular motions, such as C-H stretching in the aromatic rings, C-S stretching of the thiophene (B33073) moiety, and O-H bending of the phenolic group. iosrjournals.orgresearchgate.net This correlation is invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 2: Illustrative Vibrational Mode Assignments for this compound

Vibrational ModeTheoretical Wavenumber (cm⁻¹) (Scaled)Assignment
O-H Stretch~3600-3400Stretching of the phenolic hydroxyl group.
C-H Stretch (Aromatic)~3100-3000Stretching of C-H bonds in the phenol (B47542) and thiophene rings.
C=C Stretch (Aromatic)~1600-1450In-plane stretching of carbon-carbon bonds within the aromatic rings.
C-H In-plane Bend~1300-1000In-plane bending of aromatic C-H bonds.
C-S Stretch~850-650Stretching of the carbon-sulfur bonds in the thiophene ring.
C-H Out-of-plane Bend~900-700Out-of-plane bending of aromatic C-H bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A small energy gap suggests that the molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netjchps.com Conversely, a large energy gap implies high stability and low reactivity. The spatial distribution of the HOMO and LUMO provides information about the regions in the molecule where electron donation and acceptance are most likely to occur, respectively, which is crucial for predicting reaction pathways. e3s-conferences.org

Table 3: Key Parameters Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (IP)-EHOMOThe energy required to remove an electron.
Electron Affinity (EA)-ELUMOThe energy released when an electron is added.
Chemical Hardness (η)(IP - EA) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(IP + EA) / 2The power of an atom to attract electrons to itself.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack and hydrogen bond acceptance (e.g., around the oxygen atom of the phenol). nih.gov

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., around the acidic hydrogen of the hydroxyl group). nih.gov

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear picture of the charge distribution, revealing the molecule's size, shape, and how it will interact with other chemical species. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge delocalization. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. acadpubl.eu The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net

Table 4: Illustrative NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O)π(C-C)phenolHighLone pair delocalization from oxygen into the phenol ring.
LP(S)π(C-C)thiopheneModerateLone pair delocalization from sulfur into the thiophene ring.
π(C=C)phenolπ(C=C)thiopheneLow-Moderateπ-π interaction indicating conjugation between the rings.

Evaluation of Thermochemical Properties

Based on the results of vibrational frequency calculations, key thermochemical properties can be predicted as a function of temperature. These properties, including heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), are essential for understanding the thermodynamic behavior and stability of the compound under different conditions. researchgate.netwu.ac.th DFT calculations allow for the determination of these properties based on statistical mechanics principles, providing valuable data that can complement experimental calorimetric measurements. The relationship between these thermodynamic functions and temperature can reveal insights into the compound's thermal stability. wu.ac.th

Table 5: Illustrative Thermochemical Properties at Different Temperatures

Temperature (K)Entropy (Sm) (cal/mol·K)Heat Capacity (Cp,m) (cal/mol·K)Enthalpy (Hm) (kcal/mol)
298.15ValueValueValue
400.00ValueValueValue
500.00ValueValueValue

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the theoretical assessment of the non-linear optical (NLO) properties of this compound. While computational studies are frequently employed to predict the NLO behavior of organic molecules, including those with thiophene and phenol moieties, specific calculations and detailed findings for this particular compound are not publicly available at this time.

Theoretical investigations of NLO properties typically involve quantum mechanical calculations, such as those based on Density Functional Theory (DFT), to determine key parameters. These parameters include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. Such studies are crucial for identifying potential candidates for applications in optoelectronics and photonics.

Although direct data for this compound is unavailable, research on similar molecular structures often reveals that the presence of electron-donating groups (like the phenol) and π-conjugated systems (like the thiophene ring) can lead to significant NLO responses. The charge transfer between these components is a key factor in determining the magnitude of the hyperpolarizability.

Further computational research would be necessary to quantify the NLO properties of this compound and evaluate its potential for use in NLO materials. Such a study would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using appropriate levels of theory and basis sets.

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 4-(thiophen-2-ylmethyl)phenol is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) group. The -OH group is a powerful activating group that donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglkouniv.ac.in This activation directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. mlsu.ac.in

In the case of this compound, the para position is already occupied by the thiophen-2-ylmethyl substituent. Consequently, electrophilic substitution is expected to occur predominantly at the two equivalent ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions applicable to the phenol ring include:

Nitration: Reaction with dilute nitric acid would likely yield 2-nitro-4-(thiophen-2-ylmethyl)phenol. Using concentrated nitric acid could lead to oxidation or polysubstitution. mlsu.ac.in

Halogenation: Treatment with bromine in a non-polar solvent like CS2 would be expected to produce 2-bromo-4-(thiophen-2-ylmethyl)phenol. In aqueous solutions, polysubstitution to form 2,6-dibromo-4-(thiophen-2-ylmethyl)phenol is highly probable due to the strong activation by the hydroxyl group. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the phenol ring, typically at the ortho position. The choice of Lewis acid catalyst is crucial to avoid side reactions.

Sulfonation: Reaction with sulfuric acid yields sulfonic acid derivatives. The reaction conditions, particularly temperature, can influence the product distribution, with the ortho isomer favored at lower temperatures and the para isomer (if the position were available) at higher temperatures. mlsu.ac.in

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenol Ring

ReactionReagentPredicted Major Product
NitrationDilute HNO₃2-Nitro-4-(thiophen-2-ylmethyl)phenol
BrominationBr₂ in CS₂2-Bromo-4-(thiophen-2-ylmethyl)phenol
AcylationCH₃COCl / AlCl₃2-Acetyl-4-(thiophen-2-ylmethyl)phenol
SulfonationH₂SO₄ (low temp.)2-Hydroxy-5-(thiophen-2-ylmethyl)benzenesulfonic acid

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, though the thiophene (B33073) ring itself is relatively stable to oxidizing agents. pharmaguideline.com The oxidation of phenols can be complex, often yielding a mixture of products including quinones or polymeric materials through radical coupling mechanisms. The specific outcome depends heavily on the oxidant used and the reaction conditions. For this compound, controlled oxidation could potentially lead to the formation of a corresponding benzoquinone derivative, although the presence of the electron-rich thiophene moiety might lead to competing side reactions or polymerization.

Reactions Involving the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system and readily participates in electrophilic substitution reactions.

Thiophene is considered an aromatic compound, and as a consequence of this aromaticity, it readily undergoes electrophilic substitution reactions. wikipedia.org Its reactivity is significantly greater than that of benzene (B151609) but generally less than that of furan (B31954) or pyrrole. wikipedia.orgpharmaguideline.com Substitution occurs preferentially at the C2 and C5 positions (α-positions), which are adjacent to the sulfur atom. This preference is due to the greater stabilization of the cationic intermediate when the electrophile attacks at these positions, as the positive charge can be delocalized over more atoms, including the sulfur. pearson.comyoutube.com

In this compound, the thiophene ring is substituted at the C2 position. Therefore, further electrophilic attack on the thiophene ring is expected to occur at the vacant C5 position. Typical electrophilic substitution reactions for thiophene include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. brainly.inslideshare.net For instance, bromination of 2-substituted thiophenes generally yields the 2,5-disubstituted product. wikipedia.org

The sulfur atom is central to the chemical character of the thiophene ring. Its lone pair electrons are delocalized into the π-electron system, which is a key contributor to the ring's aromaticity and high reactivity towards electrophiles. wikipedia.orgbrainly.in This electron delocalization makes the ring carbons electron-rich and thus highly susceptible to attack by electrophiles. nih.gov

During electrophilic substitution, the sulfur atom plays a crucial role in stabilizing the positively charged intermediate through resonance, which lowers the activation energy of the reaction compared to benzene. brainly.inuoanbar.edu.iq While the sulfur atom's lone pairs are involved in aromaticity, the sulfur atom itself is generally resistant to reactions like alkylation. wikipedia.org However, under strong oxidizing conditions, the sulfur can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide. wikipedia.orgnih.gov These oxidized species are typically less stable and more reactive than the parent thiophene. nih.govresearchgate.net

Formation of Schiff Bases and Metal Complexes from Related Thiophene-Phenol Precursors

While this compound itself is not a direct precursor for Schiff base formation, structurally related compounds containing a thiophene ring, a formyl group (CHO), and a phenolic hydroxyl are widely used for this purpose. Schiff bases, characterized by the azomethine (-C=N-) group, are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. derpharmachemica.comijcce.ac.ir

Thiophene-2-carbaldehyde and its derivatives are common starting materials. nih.govacs.org These can be condensed with various aminophenols to create Schiff base ligands that incorporate both the thiophene and phenol moieties. These ligands are of significant interest due to their ability to act as chelating agents for a wide range of metal ions.

The resulting Schiff base ligands can coordinate with metal ions such as Co(II), Cu(II), Ni(II), and Zn(II) to form stable metal complexes. nih.govnih.gov Coordination typically involves the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic hydroxyl group. researchgate.net In some cases, the sulfur atom of the thiophene ring can also participate in coordination. nih.gov These metal complexes have been investigated for various applications, including their antimicrobial properties. acs.orgnih.gov

Table 2: Examples of Metal Complexes from Thiophene-Phenol Schiff Base Ligands

Ligand PrecursorsMetal IonCoordination AtomsReference
Thiophene-2-carbaldehyde + AminophenolCu(II), Zn(II), Cd(II)Azomethine-N, Phenolic-O nih.govacs.org
Acetylthiophene + DiamineCo(II), Ni(II), Cu(II), Zn(II)Azomethine-N, Amine-N, Thiophene-S nih.gov
Thiophene-3-carboxylate derivative + HydroxybenzaldehydeFe(II), Co(II), Ni(II), Pd(II), Ru(II)Azomethine-N, Phenolic-O researchgate.net

Bio-isosteric Replacement Studies with the Thiophene Moiety

In medicinal chemistry, bio-isosteric replacement is a strategy used to modify drug candidates to improve their pharmacological properties without significantly altering their chemical structure. The thiophene ring is widely recognized as a successful bioisostere of the benzene ring. nih.govnih.gov

Although thiophene is similar in size to benzene, its electronic properties are quite different. acs.org The thiophene ring is more electron-rich, and the sulfur atom can act as a hydrogen bond acceptor, which can lead to altered and potentially improved interactions with biological targets like receptors and enzymes. nih.govacs.org

The substitution of a benzene ring with a thiophene ring in a drug molecule can lead to several benefits:

Enhanced Binding Affinity: The different electronic distribution and hydrogen bonding capability of the thiophene ring can result in stronger binding to the target protein. nih.govacs.org

Improved Physicochemical Properties: Bio-isosteric replacement can alter properties like solubility and lipophilicity, which affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Modified Metabolic Stability: Changing the aromatic ring can block or alter sites of metabolic attack, potentially leading to a longer duration of action. nih.gov

Numerous studies have demonstrated that replacing a benzene, methoxybenzene, or aniline (B41778) ring with a thiophene ring is well-tolerated and can even lead to increased biological activity and receptor affinity. nih.govrsc.org This makes the thiophene moiety a privileged structure in drug discovery. nih.gov

Biological Activity Investigations and Molecular Mechanisms

Exploration of Molecular Targets and Interaction Mechanisms

The unique structural combination of a phenol (B47542) group and a thiophene (B33073) moiety in 4-(thiophen-2-ylmethyl)phenol governs its interactions with biological macromolecules. These interactions are fundamental to its observed biological effects, which include the inhibition of enzymes and the modulation of receptor activity.

Research has identified this compound as an inhibitor of serotonin (B10506) uptake and leukotriene A4 (LTA4) hydrolase. biosynth.com The inhibition of serotonin reuptake is a mechanism of action for many antidepressant medications. frontiersin.orgnih.gov By blocking the serotonin transporter (SERT), these compounds increase the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. frontiersin.org

Furthermore, this compound has been shown to be an active inhibitor of leukotriene A4 (LTA4) hydrolase. biosynth.com This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. nih.govpatsnap.com By inhibiting LTA4 hydrolase, this compound can reduce the production of LTB4, which is a promising strategy for the treatment of inflammatory diseases. nih.govpatsnap.com The interaction with LTA4 hydrolase likely involves the displacement of water molecules within the substrate-binding cavity by the thiophene moiety of the inhibitor. acs.org

The phenol group is a critical functional group in this compound that significantly contributes to its binding affinity with biological targets through hydrogen bonding. The hydroxyl (-OH) group of the phenol can act as both a hydrogen bond donor and a hydrogen bond acceptor. researchgate.net This versatility allows it to form strong and directional interactions with amino acid residues in the active sites of enzymes and receptors. researchgate.net

Phenolic compounds are well-recognized as effective hydrogen donors that can form hydrogen bonds with the carboxyl groups of proteins. nih.gov These non-covalent interactions, including hydrogen bonds and hydrophobic interactions, are the primary forces driving the formation of protein-phenolic complexes. nih.gov The ability of the phenolic hydroxyl group to engage in these interactions is crucial for the molecular recognition and binding of this compound to its biological targets.

The thiophene moiety of this compound plays a significant role in its interaction with biological targets through π-π stacking interactions. Thiophene is an aromatic heterocycle with electron-rich characteristics, which enables it to engage in favorable stacking interactions with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding sites. nih.gov

In Vitro Efficacy Studies of this compound and its Derivatives

The therapeutic potential of this compound and its derivatives has been evaluated through a variety of in vitro assays to determine their efficacy against inflammation, microbial, and fungal pathogens.

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various in vitro models. The primary targets for these compounds in the context of inflammation include cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory cascade. nih.gov For instance, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors, with IC50 values in the low micromolar range. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators.

CompoundTargetIC50 (µM)Assay
Thiophene Pyrazole Hybrid (Compound 21)COX-20.67In vitro enzyme inhibition assay
Celecoxib (Reference)COX-21.14In vitro enzyme inhibition assay
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29a)COX-20.31In vitro enzyme inhibition assay
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (29b)COX-21.40In vitro enzyme inhibition assay

Thiophene derivatives have been extensively studied for their antimicrobial and antifungal activities. mdpi.com These compounds have shown efficacy against a range of pathogenic bacteria and fungi. The mechanism of action for their antimicrobial effects can involve the disruption of microbial membranes and the inhibition of essential enzymes.

The following tables summarize the in vitro antimicrobial and antifungal activities of various thiophene derivatives, showcasing their minimum inhibitory concentrations (MIC) against different microbial strains.

Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMIC (mg/L)
Thiophene Derivative 2A. baumannii16
Thiophene Derivative 2E. coli16
Thiophene Derivative 4A. baumannii16
Thiophene Derivative 4E. coli8
Thiophene Derivative 5A. baumannii16
Thiophene Derivative 5E. coli32

Antifungal Activity of Phenolic Derivatives

CompoundFungal StrainIC50 (µg/mL)
2-allylphenolBotrytis cinerea68
2-allylphenol derivative (methoxy substituted)Botrytis cinerea2
2-allylphenol derivative (acetyl substituted)Botrytis cinerea1

Potential Anticancer Activities of Derivatives

Derivatives of the core this compound structure have been a focal point of anticancer research. The thiophene ring is a recognized pharmacophore in the development of anticancer agents, with its derivatives known to interact with a variety of cancer-specific protein targets. nih.gov The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of key enzymes, interaction with tubulin, and the induction of apoptosis. nih.govbenthamscience.com

Enzyme Inhibition in Metabolic Pathways

A primary mechanism through which thiophene-containing compounds exert their anticancer effects is through the inhibition of enzymes crucial for cancer cell survival and proliferation. Research has identified several classes of enzymes targeted by these derivatives.

Tyrosine Kinase Inhibition: Certain thiophene derivatives have been shown to act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. nih.govbenthamscience.com For instance, a series of thieno[2,3-b]thiophene derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Some of these compounds exhibited greater efficacy than the established drug erlotinib against the wild-type EGFR. nih.gov

Werner Syndrome ATP-dependent Helicase (WRN) Inhibition: Thiophen-2-ylmethylene bis-dimedone derivatives have been identified as novel inhibitors of WRN, an enzyme that is a synthetic lethal target in cancers with microsatellite instability. The inhibition of WRN by these compounds leads to DNA damage and apoptosis in cancer cells. nih.gov

Protein Tyrosine Phosphatase 4A3 (PTP4A3) Inhibition: Thienopyridone and thienopyrimidine dione analogs have been synthesized and evaluated as inhibitors of PTP4A3, a protein tyrosine phosphatase that is considered an attractive target for cancer therapy. pitt.edu

Topoisomerase Inhibition: Some derivatives of thiophene have been found to inhibit topoisomerases, enzymes that are essential for managing the topology of DNA during replication and transcription. nih.govbenthamscience.com

The inhibitory concentrations (IC50) for some thieno[2,3-b]thiophene derivatives against EGFR are presented in the table below.

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)
1 0.29>20
2 0.285.02
3 0.297.34
Erlotinib 0.32>20
Gefitinib -21.44

Data sourced from a study on thieno[2,3-b]thiophene derivatives as potential EGFR inhibitors. nih.gov

Modulation of Signal Transduction Pathways

Beyond direct enzyme inhibition, derivatives of this compound can exert anticancer effects by modulating intracellular signal transduction pathways that are often dysregulated in cancer. Thiophene analogs have been reported to influence various signaling pathways involved in cancer progression. nih.govresearchgate.net Phenolic compounds, in general, are known to interfere with multiple signaling cascades. mdpi.commdpi.com

For example, some phenolic compounds have been shown to downregulate the SLUG protein, a key transcription factor involved in epithelial-mesenchymal transition, through the PI3K/Akt and Ras/Raf-1/ERK signaling pathways. nih.gov This modulation can lead to a decrease in the migratory and invasive capabilities of cancer cells.

Antioxidant Activity Evaluation of Related Structures

The antioxidant properties of structures related to this compound, particularly those containing thiophene and phenol moieties, have been a subject of scientific inquiry. The presence of a hydroxyl group on the phenyl ring is a key structural feature that often imparts radical scavenging abilities.

Studies have utilized various assays to evaluate the antioxidant potential of these compounds, including the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.gov In some cases, phenol and thiophenol analogues have exhibited superior scavenging abilities compared to the reference antioxidant Trolox. nih.gov The antioxidant activity of thiophene derivatives has been noted in several studies. nih.govbenthamscience.com

The mechanism of antioxidant action for phenols and thiophenols is influenced by their structural features and the surrounding environment. In the gas phase, a hydrogen atom transfer (HAT) mechanism is often predominant, as suggested by lower bond dissociation enthalpy (BDE) values. nih.gov In contrast, in an aqueous environment, the sequential proton loss electron transfer (SPLET) mechanism may be more dominant due to the significant reduction in proton affinity (PA) caused by solvent effects. nih.gov

Serotonin Uptake Inhibition Studies (for this compound)

This compound has been identified as an inhibitor of serotonin (5-HT) uptake. researchgate.net This activity is significant as the serotonin transporter (SERT) is a primary target for many antidepressant medications. A series of thiophene derivatives have been synthesized and evaluated for their ability to block the reuptake of serotonin, as well as norepinephrine and dopamine. mdpi.com This research has led to the identification of compounds with varying selectivity, including some that are selective for SERT. mdpi.com

Leukotriene A4 (LTA4) Inhibition (for this compound)

The compound this compound has been shown to be an active inhibitor of leukotriene A4 (LTA4) hydrolase. researchgate.net This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. pitt.edumdpi.com LTA4 hydrolase is a zinc-containing enzyme that catalyzes the conversion of LTA4 to LTB4. mdpi.com By inhibiting this enzyme, this compound can block the production of LTB4, suggesting its potential as an anti-inflammatory agent. The development of LTA4 hydrolase inhibitors is an active area of research for the treatment of various inflammatory diseases. pitt.edumdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules. For thiophene-based compounds, SAR studies have provided valuable insights into their anticancer and other biological activities.

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. nih.govnih.gov In the context of anticancer activity, different structural features are required for targeting various anticancer targets. nih.gov For instance, in a series of cyclopenta[b]thiophene derivatives, the presence of a cycloheptan nucleus and a bromide substitution at a specific position on an indole ring were found to be important for cytotoxic activity in MCF-7 breast cancer cells. researchgate.net

In the broader class of stilbene derivatives, which share the feature of two aromatic rings linked together, the presence and position of hydroxyl groups on the phenyl rings are critical for their antimicrobial activity. nih.gov Similarly, for thiophene derivatives, the lipophilicity conferred by the thiophene ring can contribute to its ability to cross the blood-brain barrier, which is relevant for compounds targeting the central nervous system. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Influence of Structural Modifications on Biological Efficacy

The biological efficacy of compounds based on the this compound scaffold is highly dependent on structural modifications. Structure-activity relationship (SAR) studies on related thiophene derivatives have elucidated key chemical groups responsible for their therapeutic activities. nih.gov

The thiophene ring itself offers synthetically accessible sites for modification. nih.gov For instance, in a series of thiophen-2-ylmethylene-based derivatives designed as potential TNF-α inhibitors, the incorporation of various nitrogenous heterocyclic rings was found to significantly influence anti-inflammatory potency. nih.gov This suggests that modifications to the core structure can modulate the biological response.

General principles observed in related phenolic and thiophene compounds include:

Substitution on the Thiophene Ring : The addition of different functional groups to the thiophene moiety can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov For example, studies on certain thiophene derivatives indicated that monothiophenes with two acetylene units were more potent inhibitors of nitric oxide production than bithiophenes with a single acetylene unit. encyclopedia.pubmdpi.com

Modification of the Phenol Group : The hydroxyl group on the phenol ring is a critical feature, often involved in hydrogen bonding with protein receptors. mdpi.com Modifications such as esterification or etherification of this group, or the introduction of substituents onto the phenol ring, can enhance or decrease biological activity by altering solubility, metabolic stability, and binding interactions. nih.govmdpi.com

Introduction of Linking Moieties : The nature of the chemical bridge connecting different parts of a molecule can be crucial. In a study of 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide, the imine (Schiff base) linkage played a key role in the coordination of the molecule with metal ions, demonstrating how linkers influence the compound's properties. researchgate.net

The following table summarizes the observed effects of structural modifications on the biological efficacy of related thiophene derivatives.

Compound Class Structural Modification Impact on Biological Efficacy Reference
Thiophen-2-ylmethylene DerivativesIncorporation of various nitrogenous heterocyclic ringsSignificant influence on in vivo anti-inflammatory potency against TNF-α nih.gov
General Thiophene DerivativesReplacement of a phenyl ring with a thiophene ring (bio-isosterism)Can improve physicochemical properties and binding affinity nih.gov
Monothiophenes vs. BithiophenesPresence of two acetylene units on a monothiophene vs. one on a bithiopheneMonothiophene structure showed higher potency in inhibiting nitric oxide production encyclopedia.pubmdpi.com
Thiophene Schiff BasesFormation of metal complexes via coordination with the thiophene sulfurResulted in compounds with antioxidant and antimicrobial properties researchgate.net

Rationalizing Binding Affinity through Structural Features

The binding affinity of this compound and its derivatives to protein targets can be rationalized by examining their key structural features. The thiophene ring and the phenol group are primary contributors to molecular interactions.

The sulfur atom within the thiophene ring is a particularly important feature. Its lone pairs of electrons can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the aromatic nature of both the thiophene and phenol rings allows for various non-covalent interactions, including:

π-π Stacking : Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

Hydrophobic Interactions : The nonpolar parts of the molecule can interact favorably with hydrophobic pockets within the target protein.

Hydrogen Bonding : The hydroxyl (-OH) group of the phenol moiety is a classic hydrogen bond donor and acceptor, which is often critical for anchoring a ligand into a binding site. mdpi.com

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govscienceopen.com Such studies have been performed on derivatives of this compound to understand their binding interactions at the molecular level, particularly in the context of their anti-inflammatory activity. nih.gov

Predictive Binding Mode Analysis

Molecular docking studies on thiophen-2-ylmethylene-based derivatives have been used to predict their binding modes within the active site of target proteins like TNF-α. nih.govresearchgate.net These analyses help to visualize how the ligand fits into the binding pocket and which conformations are energetically favorable.

For a series of novel thiophen-2-ylmethylene derivatives, docking simulations were performed to understand their interactions with the TNF-α active site. nih.gov The predictions revealed that the most active compounds adopted a conformation that allowed for multiple points of contact with the protein, effectively inhibiting its function. The predictive models showed the thiophene moiety and other parts of the molecules occupying specific sub-pockets within the receptor, explaining their potent inhibitory effects. nih.govresearchgate.net Predicting the correct binding pose is a critical aspect of computational drug design, as it forms the basis for understanding affinity and mechanism of action. researchgate.net

Identification of Critical Binding Site Residues

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for the protein-ligand interaction. researchgate.net For thiophene-based inhibitors of TNF-α, docking studies have successfully identified these key residues. nih.govresearchgate.net The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the case of thiophen-2-ylmethylene derivatives docked into the TNF-α binding site, the analysis revealed interactions with specific amino acid residues that stabilized the complex. While the exact residues vary depending on the specific derivative, the types of interactions observed are consistent with the structural features of the ligands. The phenolic hydroxyl group, for example, is often predicted to form hydrogen bonds with polar residues, while the thiophene and other aromatic rings engage in hydrophobic and stacking interactions.

The following table summarizes the types of interactions and potential key residues involved in the binding of thiophene derivatives to protein targets, as inferred from molecular docking studies on related compounds.

Interaction Type Ligand Feature Involved Potential Interacting Amino Acid Residues Reference
Hydrogen BondingPhenolic -OH group, Thiophene SulfurPolar residues (e.g., Serine, Threonine, Tyrosine), Charged residues (e.g., Arginine, Lysine) nih.govmdpi.comresearchgate.net
Hydrophobic InteractionsThiophene ring, Phenyl ringAliphatic residues (e.g., Leucine, Valine, Isoleucine) nih.gov
π-π StackingThiophene ring, Phenyl ringAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) nih.gov

These computational predictions provide a rational basis for the observed biological activities and guide the design of new, more potent analogues based on the this compound scaffold. nih.gov

Applications in Advanced Materials Science

Utilization as a Building Block in the Synthesis of Complex Molecules

The chemical reactivity of both the phenol (B47542) and thiophene (B33073) moieties in 4-(thiophen-2-ylmethyl)phenol allows it to serve as a versatile building block for larger, more complex molecules. The phenol group can undergo reactions such as etherification and esterification, while the thiophene ring is amenable to electrophilic substitution.

This versatility is demonstrated in the synthesis of various derivatives:

Schiff Bases and Metal Complexes: Thiophene derivatives are used to synthesize Schiff bases through condensation reactions. For instance, 2-thiophenemethylamine can be reacted with aldehydes like 4-pyridinecarboxaldehyde to form imine ligands. mdpi.com These ligands can then be complexed with metal ions, such as Silver(I), to create new coordination compounds. mdpi.com In some cases, unexpected rearrangements and homo-coupling of the thiophene-containing amines can occur in the presence of a metal ion, leading to the in-situ formation of new imine derivatives. mdpi.com

Sulfonamide Schiff Bases: The reaction of thiophene derivatives with other functional molecules, such as sulfanilamide, can produce complex sulfonamide Schiff bases. These molecules, like 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS), have been shown to act as bidentate ligands, coordinating with various metal ions (e.g., Fe(III), Co(II), Cu(II), Pd(II)) through the azomethine nitrogen and the thiophene sulfur. researchgate.net

Thiol-Modified Phenol Derivatives: The phenolic component is structurally related to bis- and trisphenol derivatives that can be modified to include thiol groups. These polythiols are synthesized via the radical addition of thioacetic acid to allyl-modified precursors, followed by hydrolysis. beilstein-journals.org Such thiol-containing compounds are valuable in thiol-ene photopolymerization reactions, which have applications in dental restoratives and coatings. beilstein-journals.org

The synthesis of these complex molecules is often achieved through established organic reactions, as detailed in the table below.

Reaction TypeReactantsProduct ClassReference
Paal-Knorr Synthesis1,4-Dicarbonyl compounds, Sulfiding reagentsThiophenes nih.gov
Gewald ReactionAliphatic ketone, Active cyano ester, SulfurSubstituted Thiophenes nih.gov
Condensation Reaction2-Thiophenemethylamine, 4-PyridinecarboxaldehydeSchiff Base (Imine) mdpi.com
ComplexationImine Ligand, Silver(I) PerchlorateMetal-Organic Complex mdpi.com
Thiol-Ene ReactionThiol-modified phenols, Ene derivativesCrosslinked Polymers beilstein-journals.org

Potential in Organic Semiconductor Development

Thiophene-based molecules are a cornerstone in the development of organic semiconductors due to the electron-rich nature of the thiophene ring, which facilitates charge transport. The π-conjugated system in thiophene and its derivatives allows for delocalization of electrons, a key requirement for semiconducting behavior. While research may not focus exclusively on this compound, its structural motifs—the thiophene and phenol groups—are relevant to the design of organic semiconductor materials.

The performance of organic thin-film transistors (OTFTs) and other electronic devices is highly dependent on the molecular ordering and crystallinity of the organic semiconductor layer. Bithiophene-based materials, for example, are studied for their low energy gaps, high thermal stability, and excellent photoelectric properties. mdpi.com The development of patterning techniques for organic semiconductors is crucial for their integration into functional electronic devices. Methods like gap-controlled bar-coating combined with selective wetting strategies are used to create arrays of single-crystal organic semiconductor thin films. mdpi.com The ability to functionalize thiophene-phenol structures could allow for tuning of solubility, morphology, and electronic properties, which are critical for their application in printable and flexible electronics.

Research on Corrosion Inhibition Properties of Thiophene-Containing Analogues

Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.net The sulfur atom in the thiophene ring and the oxygen in the phenol group of analogous structures are key functional centers for this application. These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process.

Key findings from research on thiophene derivatives as corrosion inhibitors include:

Mechanism of Action: The inhibition process involves the adsorption of the organic molecules onto the metal surface. This can occur through the heteroatoms (S, O, N), which have lone pairs of electrons, and through the π-electrons of the aromatic rings. researchgate.net The adsorption can be a physical interaction (electrostatic) or a chemical bond (chemisorption). researchgate.net

Inhibition Efficiency: The effectiveness of thiophene derivatives as corrosion inhibitors increases with their concentration. researchgate.netscribd.comresearchgate.net For instance, studies on steel in sulfuric acid have shown that thiophene compounds can act as highly efficient inhibitors, with some derivatives reaching 98% efficiency at optimal concentrations. researchgate.net Similarly, for aluminum alloys in hydrochloric acid, efficiencies as high as 96% have been reported. researchgate.net

Type of Inhibition: Potentiodynamic polarization studies indicate that thiophene derivatives often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scribd.comresearchgate.net In some cases, they may act predominantly as cathodic inhibitors. researchgate.net

Adsorption Isotherms: The adsorption of these inhibitor molecules on the metal surface has been found to follow various adsorption isotherms, such as the Temkin, Al Awady, and Flory-Huggins models, which describe the relationship between the inhibitor concentration and the extent of surface coverage. scribd.comresearchgate.net

The table below summarizes the performance of some thiophene analogues as corrosion inhibitors.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
2-Ethylamine thiopheneSteel0.5 M H₂SO₄98 researchgate.net
(E)-thiophene-2-carbaldehyde oxime (OXM)AA2024-T3 Aluminum Alloy1 M HCl94.0 researchgate.net
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET)AA2024-T3 Aluminum Alloy1 M HCl96.0 researchgate.net

Investigations into Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional luminophores. The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Thiophene-containing molecules have been a focus of AIE research. The incorporation of rotatable thiophene and phenyl rings into a molecular structure can lead to AIE characteristics.

Mechanism in Thiophene Systems: In molecules like tetrathienylethene, the free rotation of the thiophene rings in a dilute solution allows for energy dissipation through non-radiative vibrational motions, resulting in weak emission. nih.gov When the molecules aggregate, the steric hindrance from neighboring molecules restricts these intramolecular rotations. nih.gov This blockage of non-radiative channels enhances radiative decay, causing a significant increase in fluorescence intensity. nih.gov

Molecular Design: The AIE effect can be tuned by molecular design. For example, in tetraphenylthiophene (TP) systems, the four phenyl rotors around the central thiophene stator lead to a pronounced AIE effect as their rotation is hindered upon aggregation. nih.gov Introducing bulky groups can enhance the restriction of intramolecular rotation (RIR) even in the solution state, modifying the AIE behavior. nih.gov

Applications: The unique properties of AIE-active materials, known as AIEgens, make them suitable for various applications. For instance, tetrathiophene-substituted tetraphenylethylene has been synthesized and utilized as a fluorescent probe for the rapid detection of nitroaromatic compounds in aqueous media. acs.org The strong emission in the aggregated state makes these materials excellent candidates for chemical sensors and organic light-emitting diodes (OLEDs).

Future Research Trajectories and Interdisciplinary Opportunities

Development of Innovative and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 4-(thiophen-2-ylmethyl)phenol and its derivatives. While traditional methods exist, a shift towards sustainable and green chemistry principles is anticipated.

Key areas of focus include:

Metal-Free Synthesis: Advancing metal-free methodologies to circumvent the costs and potential toxicity associated with metal catalysts is a promising direction. nih.gov These approaches often rely on controlled reaction conditions to achieve high yields and purity. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions could provide a highly efficient route to complex derivatives. rsc.org This strategy is lauded for its atom economy and ability to generate diverse molecular structures in a single step. rsc.org

Bio-based Precursors: A particularly innovative approach involves the catalytic synthesis of phenol (B47542) derivatives from biobased furanic precursors. rsc.org Exploring pathways to convert renewable resources into key intermediates for the synthesis of this compound aligns with the growing demand for sustainable chemical manufacturing. rsc.org

Flow Chemistry: The adoption of continuous flow technologies can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety compared to batch processing. This is particularly relevant for scaling up the production of promising derivatives.

Synthetic ApproachKey AdvantagesPotential for this compound
Metal-Free Synthesis Reduced toxicity, lower cost, advances green chemistry. nih.govGreener synthesis of the core scaffold and its derivatives.
Multicomponent Reactions High efficiency, atom economy, rapid generation of molecular diversity. rsc.orgEfficiently create libraries of derivatives for screening.
Bio-based Precursors Utilizes renewable resources, enhances sustainability. rsc.orgDevelopment of a fully "green" synthetic pathway.
Flow Chemistry Enhanced safety, improved yield and purity, scalability.Facilitates industrial-scale production of key compounds.

Integration of Advanced Computational Modeling for Rational Design

The integration of computational chemistry is set to revolutionize the design of novel this compound derivatives. In silico techniques can predict molecular properties and biological activities, thereby minimizing the need for extensive, time-consuming, and expensive laboratory synthesis and screening. nih.gov

Future computational efforts will likely involve:

Molecular Docking and Dynamics: These simulations can elucidate the binding interactions of this compound derivatives with specific biological targets, such as enzymes and receptors. nih.govnih.gov This allows for the rational design of molecules with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key structural features of the this compound scaffold that are crucial for its biological activity, guiding the design of more potent analogues.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the drug discovery process can significantly reduce late-stage failures. mdpi.com This allows researchers to prioritize compounds with favorable pharmacokinetic profiles.

Targeted Design of Derivatives with Enhanced and Specific Biological Activities

Building upon the known anti-inflammatory and serotonin (B10506) uptake inhibitory properties of this compound, future research will focus on designing derivatives with enhanced potency and specificity for various therapeutic targets. biosynth.com The thiophene (B33073) ring is a versatile scaffold that can be readily modified to fine-tune pharmacological activity. nih.gov

Promising therapeutic areas for targeted design include:

Anti-inflammatory Agents: Thiophene-based compounds are known for their anti-inflammatory properties. nih.gov Derivatives of this compound could be designed as selective inhibitors of key inflammatory targets like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX). nih.gov

Anticancer Agents: Thiophene derivatives have shown potential as anticancer agents by targeting pathways such as kinase inhibition or apoptosis modulation. nih.gov The planarity of the thiophene ring can facilitate binding to receptor sites. nih.gov

Neurological Disorders: Given the compound's effect on serotonin uptake, there is an opportunity to design derivatives targeting specific receptors or transporters involved in neurological and psychiatric conditions like depression and anxiety. biosynth.comresearchgate.net The lipophilicity of the thiophene moiety can also aid in crossing the blood-brain barrier. nih.gov

Antimicrobial and Antifungal Agents: The thiophene nucleus is present in various antimicrobial and antifungal drugs. researchgate.netresearchgate.net Novel derivatives could be developed to combat drug-resistant pathogens.

Exploration of Novel Applications in Emerging Material Science Fields

The unique electronic properties of the thiophene ring make this compound an attractive building block for advanced functional materials. researchgate.netnbinno.com Thiophene-based materials are increasingly important in organic electronics due to their semiconducting properties and chemical stability. researchgate.netresearchgate.net

Future research in this interdisciplinary field could explore:

Organic Electronics: Incorporation of the this compound unit into polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com The phenol group offers a reactive site for polymerization or for tuning the material's electronic properties.

Sensors: The thiophene scaffold is used in the development of chemosensors. researchgate.netmdpi.com Derivatives of this compound could be designed to selectively detect specific ions, molecules, or biomolecules through changes in their optical or electronic properties.

Covalent Organic Frameworks (COFs): Thiophene-containing COFs have been developed for applications such as catalysis. researchgate.net The bifunctional nature of this compound makes it a potential monomer for the construction of novel, porous, and crystalline COFs with tailored properties.

Material Science ApplicationRole of this compoundPotential Impact
Organic Electronics (OLEDs, OPVs) Serves as a monomer or building block for semiconducting polymers. nbinno.comDevelopment of next-generation flexible and efficient electronic devices.
Chemosensors Forms the core of a molecule designed for selective analyte binding. researchgate.netCreation of highly sensitive and selective detection technologies.
Covalent Organic Frameworks Acts as a versatile node for building porous, crystalline materials. researchgate.netDesign of new materials for catalysis, gas storage, and separation.

Synergistic Research Combining this compound with Other Promising Chemical Scaffolds

A powerful strategy in modern drug discovery and materials science is the creation of hybrid molecules that combine two or more distinct chemical scaffolds to achieve synergistic effects or multi-functionality. nih.gov The this compound core can be strategically combined with other pharmacophores or functional units to unlock novel properties.

Future directions include:

Hybrid Pharmacophores: Fusing or linking the this compound scaffold with other heterocyclic systems known for specific biological activities (e.g., quinazoline, piperazine, thiazole) could yield compounds with dual-action mechanisms or enhanced potency. mdpi.comresearchgate.netresearchgate.net For instance, combining it with a known kinase inhibitor fragment could create a novel anticancer agent.

Functionalized Materials: In material science, the phenol group can be used as an anchor to attach the thiophene-containing molecule to surfaces or to other functional units, such as photoswitches or chromophores, to create smart materials with responsive properties.

Agrochemicals: Thiophene derivatives are explored for their potential as active ingredients in pesticides, herbicides, and fungicides. nbinno.com Splicing the this compound structure with other known agrochemical moieties could lead to new crop protection agents with improved efficacy and environmental profiles. mdpi.com

Q & A

Q. What are the recommended synthetic methodologies for 4-(thiophen-2-ylmethyl)phenol derivatives, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or condensation reactions between thiophene derivatives and phenolic precursors. For example, microwave-assisted synthesis (MAS) significantly improves reaction efficiency and yield for triazole-containing analogs . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization using melting point determination, TLC, and spectroscopic methods (¹H/¹³C NMR, IR) .
  • Validation of purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .
  • Spectroscopy : Assign NMR signals for the thiophene (δ 6.8–7.5 ppm) and phenol (δ 5.2–5.8 ppm) moieties; confirm hydroxyl groups via IR (3200–3600 cm⁻¹) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals and charge distribution .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) with serial dilutions (1–512 μg/mL) .
  • Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
  • MIC/MBC : Report minimum inhibitory/bactericidal concentrations with triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve contradictory antimicrobial activity data across studies?

Contradictions often arise due to:

  • Strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa).
  • Variations in experimental protocols (e.g., inoculum size, incubation time) .
  • Solution: Standardize assays using CLSI guidelines and validate compound stability under test conditions (e.g., pH 7.4, 37°C) .

Q. What strategies optimize the reaction yield of this compound analogs?

  • Microwave-assisted synthesis : Reduce reaction time (10–30 min vs. 6–12 hr conventional) and improve regioselectivity .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) for Friedel-Crafts alkylation .
  • Solvent optimization : Use DMF or THF for polar intermediates; monitor progress via TLC .

Q. How to evaluate structure-activity relationships (SAR) for antiradical activity?

  • Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at the phenol ring to enhance radical scavenging (DPPH assay, IC₅₀ ≤ 50 μM) .
  • Thiol group contribution : Compare analogs with/without the -SH moiety; quantify hydrogen atom transfer (HAT) efficiency via ESR .
  • Molecular docking : Map interactions with ROS-generating enzymes (e.g., xanthine oxidase) .

Q. What are the challenges in combining this compound with other heterocyclic systems?

  • Steric hindrance : The thiophene-methyl group may limit accessibility in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solution : Use Pd(PPh₃)₄ catalyst and microwave irradiation for C–S bond formation .
  • Biological synergy : Screen hybrid molecules (e.g., triazole-phenol derivatives) for dual antimicrobial/antioxidant effects .

Q. How to address crystallographic disorder in this compound derivatives?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratio .
  • Refinement : Apply twin-law corrections (e.g., BASF parameter in SHELXL) for overlapping lattices .
  • Thermal motion modeling : Use anisotropic displacement parameters for non-H atoms .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Simulated gastric fluid : Incubate at pH 2.0 (37°C, 24 hr) and analyze degradation via LC-MS .
  • Plasma stability : Monitor parent compound depletion in human plasma (UPLC-PDA, 0–48 hr) .
  • Photostability : Expose to UV light (λ = 254 nm) and track photodegradation products .

Q. How to integrate this compound into metal-organic frameworks (MOFs) for enhanced bioactivity?

  • Coordination chemistry : React with Zn(II) or Cu(II) salts to form chelates; confirm geometry via XANES .
  • Controlled release : Test pH-dependent ligand dissociation (e.g., in lysosomal conditions) .
  • Synergistic effects : Compare MIC values of free ligands vs. metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.